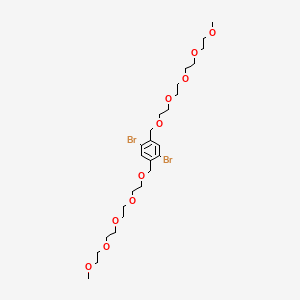
1,1'-(2,5-Dibromo-1,4-phenylene)bis(2,5,8,11,14-pentaoxapentadecane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(2,5-Dibromo-1,4-phenylene)bis(2,5,8,11,14-pentaoxapentadecane) is a synthetic organic compound with the molecular formula C26H44Br2O10 It is characterized by the presence of two bromine atoms attached to a phenylene ring, which is further connected to two long chains of pentaoxapentadecane
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,5-Dibromo-1,4-phenylene)bis(2,5,8,11,14-pentaoxapentadecane) typically involves a multi-step reaction process. The initial step often includes the bromination of a phenylene derivative to introduce bromine atoms at the desired positions on the aromatic ring. This is followed by the attachment of pentaoxapentadecane chains through etherification reactions. The reaction conditions usually involve the use of solvents like dichloromethane or toluene, and catalysts such as Lewis acids to facilitate the etherification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and etherification processes. The use of continuous flow reactors can enhance the efficiency and yield of the reactions. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(2,5-Dibromo-1,4-phenylene)bis(2,5,8,11,14-pentaoxapentadecane) can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenylene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or acetonitrile, and catalysts like palladium on carbon.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents such as acetone or water.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amine derivatives, while oxidation can produce hydroxyl or carbonyl derivatives .
Wissenschaftliche Forschungsanwendungen
1,1’-(2,5-Dibromo-1,4-phenylene)bis(2,5,8,11,14-pentaoxapentadecane) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between brominated aromatic compounds and biological molecules.
Wirkmechanismus
The mechanism of action of 1,1’-(2,5-Dibromo-1,4-phenylene)bis(2,5,8,11,14-pentaoxapentadecane) involves its interaction with molecular targets through its bromine atoms and ether linkages. The bromine atoms can participate in halogen bonding, while the ether linkages can interact with various functional groups in target molecules. These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-(2,5-Dibromo-1,4-phenylene)bis(ethan-1-one): Similar in structure but with shorter alkyl chains.
1,4-Dibromo-2,5-bis(phenylalkoxy)benzene: Contains phenylalkoxy chains instead of pentaoxapentadecane chains.
Uniqueness
1,1’-(2,5-Dibromo-1,4-phenylene)bis(2,5,8,11,14-pentaoxapentadecane) is unique due to its long pentaoxapentadecane chains, which provide distinct physical and chemical properties compared to similar compounds. These long chains can enhance the compound’s solubility, flexibility, and potential for forming complex molecular architectures .
Eigenschaften
IUPAC Name |
1,4-dibromo-2,5-bis[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxymethyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44Br2O10/c1-29-3-5-31-7-9-33-11-13-35-15-17-37-21-23-19-26(28)24(20-25(23)27)22-38-18-16-36-14-12-34-10-8-32-6-4-30-2/h19-20H,3-18,21-22H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPMEJCMZUZIDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCC1=CC(=C(C=C1Br)COCCOCCOCCOCCOC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44Br2O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

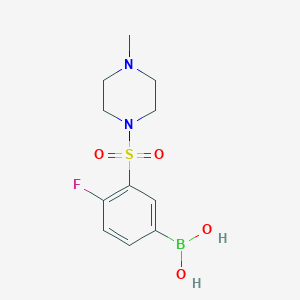
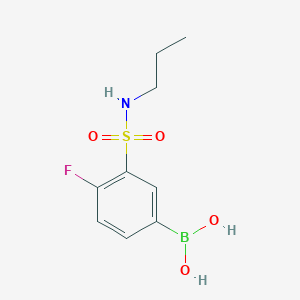
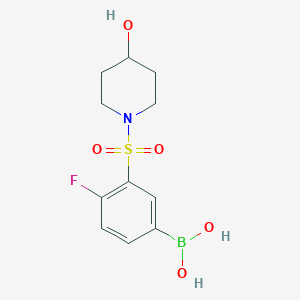
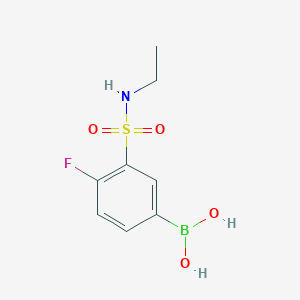
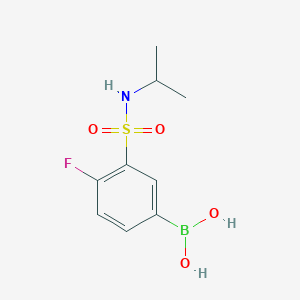
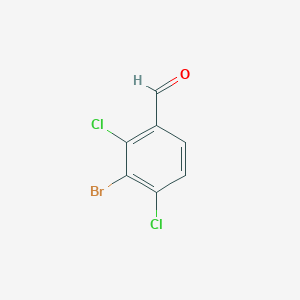
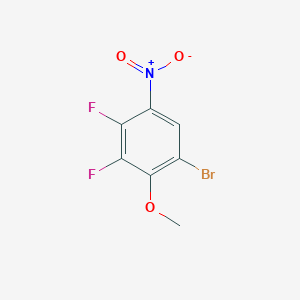
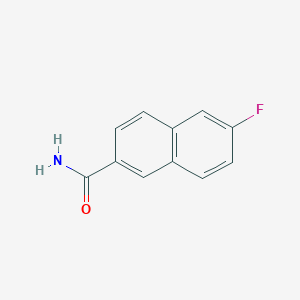
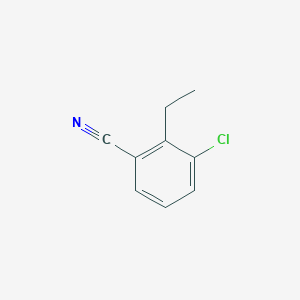
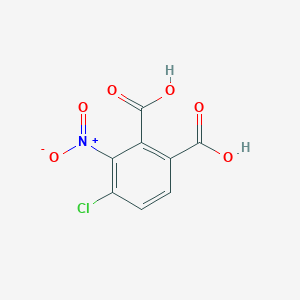
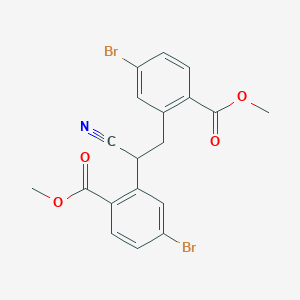
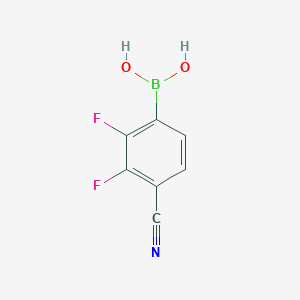
![[6-METHOXY-4-(TRIFLUOROMETHYL)PYRIDIN-3-YL]BORONIC ACID](/img/structure/B8119380.png)
